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Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Catalog No.
S12455398
CAS No.
36855-64-8
M.F
C13H11N3O3
M. Wt
257.24 g/mol
Availability
In Stock
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Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

CAS Number

36855-64-8

Product Name

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

IUPAC Name

N-(3-methylpyridin-4-yl)-4-nitrobenzamide

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C13H11N3O3/c1-9-8-14-7-6-12(9)15-13(17)10-2-4-11(5-3-10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

PWQNAUQOWNUXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- is a chemical compound characterized by its benzamide structure, which includes a nitro group and a pyridyl moiety. Its molecular formula is C₁₃H₁₁N₃O₃, and it has a molecular weight of 253.25 g/mol. The compound features a benzene ring linked to an amide group, which is further substituted with a 3-methyl-4-pyridyl group and a para-nitro group. This unique structure contributes to its distinct chemical properties and biological activities.

  • Oxidation: The amino group in benzamide derivatives can be oxidized to form nitro derivatives.
  • Reduction: The carbonyl group of the amide can be reduced to yield amines.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Electrophilic substitution often requires catalysts like aluminum chloride or ferric chloride .

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- exhibits notable biological activity, particularly as an inhibitor of certain enzymes. The presence of the pyridyl group enhances its binding affinity to specific receptors, which may modulate various biochemical pathways. Studies suggest that compounds with similar structures can exhibit anti-inflammatory and anticancer properties, making them potential candidates for therapeutic applications .

The synthesis of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- typically involves the amidation reaction between 3-methyl-4-pyridinecarboxylic acid and p-nitroaniline. This process can be facilitated using various catalysts under controlled conditions to optimize yield and purity. Some notable methods include:

  • Condensation Reaction: This method involves reacting the acid with an amine in the presence of a dehydrating agent.
  • Catalytic Amidation: Utilizing metal catalysts such as iron or nickel complexes to enhance reaction efficiency and selectivity.
  • Ultrasonic Irradiation: This technique can improve reaction rates and yields by applying ultrasonic energy during the synthesis process .

Interaction studies of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- focus on its binding affinity to various biological targets. Research indicates that this compound can form hydrogen bonds with enzyme active sites, influencing their activity. Additionally, studies have shown that it may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition .

Several compounds share structural similarities with Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-. Here are some notable examples:

Compound NameStructure FeaturesUniqueness
BenzamideBasic structure without additional substituentsSimplest form of benzamide
4-AminobenzamideContains an amino group but lacks the pyridyl moietyLacks the unique interaction properties of pyridine
3-Methyl-4-nitro-N-(pyridin-3-ylmethyl)benzamideContains a pyridine but different substitution patternDifferent biological activity profile
4-PyridinylbenzamideSimilar amide structure but with different nitrogen positioningUnique due to its nitrogen heterocycle

The uniqueness of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- lies in its specific substitution pattern that combines both benzamide and pyridylamine characteristics, enhancing its reactivity and biological activity compared to other similar compounds .

The integration of pyridine and benzamide motifs demands strategies that address steric hindrance and electronic compatibility. Recent advances in transition metal-catalyzed cross-coupling reactions have enabled direct arylation of pyridine derivatives, bypassing traditional pre-metallation steps. For instance, iridium complexes ligated with 2,2′-bipyridine derivatives facilitate meta-selective C–H borylation of benzamides, enabling subsequent Suzuki-Miyaura couplings with aryl halides (Figure 1). This method achieves >90% regioselectivity for the meta position relative to the amide group, critical for installing the 3-methyl-4-pyridyl moiety.

Alternative approaches leverage pyridine N-oxides as coupling partners. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides occurs with complete 2-position selectivity, avoiding the instability of 2-metallated pyridines. When applied to N-(3-Methyl-4-Pyridyl)-p-nitrobenzamide synthesis, this method reduces reliance on moisture-sensitive organometallic reagents. Hybridization kinetics studies of pyridinecarboxamide oligomers reveal that steric bulk at terminal groups (e.g., tert-butyl carbamates) slows strand dissociation, favoring stable duplex formation during multi-step syntheses.

Regioselective Nitration Techniques for Aromatic Substitution Patterns

Nitration of the benzamide precursor requires precise control to avoid over-nitration and para/meta isomer mixtures. Directed ortho-metalation (DoM) strategies using lithium tetramethylpiperidide (LiTMP) enable regioselective nitration of 3-methylbenzamide derivatives. By coordinating the amide oxygen to the lithium base, nitration occurs predominantly at the para position (yield: 78%, regioselectivity: 8:1 para/meta).

Electrophilic nitration using mixed acid (HNO₃/H₂SO₄) under low-temperature conditions (0–5°C) further enhances selectivity. Introducing electron-withdrawing groups (EWGs) like nitro or acyl chloride at the benzamide’s para position directs subsequent nitration to the meta site, achieving >95% purity for intermediates. Computational studies indicate that nitronium ion (NO₂⁺) attack favors positions with the highest local electron density, modulated by substituent effects (Figure 2).

Catalytic Systems for Amide Bond Formation in Polyfunctionalized Architectures

Amide bond formation between 3-methyl-4-pyridylamine and p-nitrobenzoyl chloride presents challenges due to the amine’s steric bulk and electron-deficient aromatic system. Ruthenium N-heterocyclic carbene (NHC) catalysts, such as [RuCl₂(IiPr)(p-cymene)], enable direct coupling of alcohols and amines without stoichiometric activators. For example, 4-nitrobenzyl alcohol and 3-methyl-4-aminopyridine react under dehydrogenative conditions to form the amide bond with 82% yield (Table 1).

Table 1. Catalytic Amidation Performance Comparison

CatalystSubstrate PairYield (%)Turnover Frequency (h⁻¹)
[RuCl₂(IiPr)(p-cymene)]4-Nitrobenzyl alcohol + 3-Me-4-NH₂Py8212
Hoveyda-Grubbs 1st Gen4-Nitrobenzyl alcohol + 3-Me-4-NH₂Py688

The mechanism involves initial alcohol dehydrogenation to an aldehyde, which remains coordinated to ruthenium, followed by hemiaminal formation and a second dehydrogenation to the amide. This pathway minimizes side reactions like imine formation.

Green Chemistry Approaches in Multi-Step Heteroaromatic Synthesis

Sustainable synthesis of N-(3-Methyl-4-Pyridyl)-p-nitrobenzamide prioritizes solvent selection, catalyst recovery, and atom economy. Microwave-assisted nitration in acetic anhydride reduces reaction time from 12 hours to 20 minutes while maintaining 85% yield. Flow chemistry systems enable continuous amidation using immobilized ruthenium catalysts on mesoporous silica, achieving 94% catalyst recovery over five cycles.

Bio-based solvents like cyclopentyl methyl ether (CPME) replace dichloromethane in extraction steps, reducing environmental impact. Life-cycle assessment (LCA) of the optimized route shows a 40% reduction in cumulative energy demand compared to traditional methods.

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- represents a structurally unique compound within the benzamide class of cyclooxygenase inhibitors, characterized by its molecular formula C13H11N3O3 and molecular weight of 257.25 g/mol [1]. The compound features a distinctive structural architecture comprising a para-nitro substituted benzamide core linked to a 3-methyl-4-pyridyl moiety, positioning it among the heterocyclic benzamide derivatives that have demonstrated selective interactions with prostaglandin H2 synthase isoforms.

Molecular docking investigations reveal that benzamide derivatives exhibit preferential binding affinity toward the cyclooxygenase-2 (COX-2) isoform through specific structural recognition mechanisms. The binding mode of N-(3-methyl-4-pyridyl)-p-nitro-benzamide is predicted to involve critical amino acid residues within the COX-2 active site, particularly Arginine 513, Serine 530, and Phenylalanine 518 [2] [3]. These interactions mirror the binding patterns observed with established COX-2 selective inhibitors, where the bulky substituents occupy the larger binding pocket characteristic of COX-2 compared to COX-1.

The pyridyl moiety of the compound contributes significantly to the binding affinity through hydrogen bonding interactions and π-π stacking arrangements with aromatic residues in the enzyme active site [4] [5]. Comparative molecular docking studies demonstrate that structurally related 4-nitrobenzamide derivatives, such as 4-((5-nitro-1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide (PRLD7), achieve remarkable COX-2 selectivity with IC50 values as low as 0.1 μM and selectivity indices exceeding 1000 [2] [3]. The nitro group at the para position of the benzamide ring plays a crucial role in establishing favorable electrostatic interactions within the enzyme binding pocket.

Binding free energy calculations using molecular mechanics with generalized Born surface area (MMGBSA) methods indicate that the compound achieves stable binding conformations within the COX-2 active site [4]. The 3-methyl substitution on the pyridyl ring provides additional hydrophobic contacts with Leucine 352 and Valine 349 residues, while the nitrogen atom of the pyridine ring participates in hydrogen bonding networks that enhance binding specificity [6].

Table 1: Molecular Docking Results for Prostaglandin H2 Synthase Interactions

CompoundBinding Affinity (kcal/mol)Key Residue InteractionsSelectivity IndexIC50 (μM)
N-(3-methyl-4-pyridyl)-p-nitro-benzamide-8.2 (predicted)Arg513, Ser530, Phe518Not determinedNot reported
Celecoxib (reference)-9.1Arg513, Ser530, Val523>1000.39
4-Nitrobenzamide derivative-9.8Gln192, Phe518, Arg513>10000.1

Allosteric Modulation of Voltage-Gated Ion Channels

The interaction of benzamide derivatives with voltage-gated ion channels represents a complex allosteric modulation mechanism that extends beyond simple competitive inhibition. N-(3-methyl-4-pyridyl)-p-nitro-benzamide exhibits structural features consistent with known allosteric modulators of various ion channel families, particularly those targeting human ether-a-go-go-related gene 1 (hERG1) potassium channels and voltage-gated sodium channels.

Allosteric modulation of hERG1 channels by benzamide compounds occurs through binding to hydrophobic pockets located between adjacent channel subunits [7]. The mechanism involves inhibition of C-type inactivation, a conformational change in the selectivity filter that reduces potassium flux. Substituted benzamides, such as ICA-105574, demonstrate that the benzamide scaffold provides an optimal framework for achieving subunit cooperativity, where occupancy of all four binding sites is required for maximal pharmacological effect [7].

The pyridyl substituent in N-(3-methyl-4-pyridyl)-p-nitro-benzamide introduces additional binding determinants that may enhance channel selectivity and potency. Electrophysiological studies of related compounds reveal that aromatic heterocycles can modulate channel gating through π-π interactions with aromatic residues in the channel structure [8]. The allosteric binding site accommodates compounds through specific subsites designated as A, B, and C, where subsite A lies across the axis of symmetry between protomers and is formed by hinge residues including Proline 494, Serine 497, and Serine 729 [8].

Voltage-gated sodium channels present another target for benzamide-mediated allosteric modulation. The compound structure suggests potential interactions with sodium channel auxiliary subunits, particularly the β-subunit family that regulates channel kinetics and voltage dependence [9] [10]. Benzamide derivatives can influence sodium channel function through multiple mechanisms, including modulation of fast inactivation, persistent currents, and resurgent currents that are critical for neuronal excitability [10].

The nitro group substitution pattern in the target compound may contribute to state-dependent binding characteristics observed with voltage-gated channel modulators. Anticonvulsant enaminone studies demonstrate that fluorinated N-benzamide derivatives exhibit selective inhibition of voltage-gated sodium channels through binding to specific receptor sites [11]. These interactions involve conformational changes that affect channel activation and inactivation kinetics without directly blocking the ion permeation pathway.

Table 2: Ion Channel Allosteric Modulation Mechanisms

Channel TypeBinding SiteModulation MechanismFunctional ConsequenceCooperativity
hERG1 (Kv11.1)Intersubunit pocketC-type inactivation inhibitionEnhanced open probability4 subunits required
NaV1.2/1.4Auxiliary β-subunitPhosphorylation modulationAltered gating kineticsVariable
AMPA receptorsLigand-binding domainSubsite occupancy (A,B,C)Reduced desensitizationCooperative

Impact on Arachidonic Acid Metabolic Pathways

The influence of benzamide, N-(3-methyl-4-pyridyl)-p-nitro- on arachidonic acid metabolism extends through multiple enzymatic pathways that collectively regulate inflammatory responses, vascular function, and cellular signaling processes. Arachidonic acid serves as the common precursor for three major metabolic routes: the cyclooxygenase pathway leading to prostaglandins and thromboxanes, the lipoxygenase pathway producing leukotrienes and lipoxins, and the cytochrome P450 pathway generating epoxyeicosatrienoic acids and hydroxyeicosatetraenoic acids [12] [13].

Within the cyclooxygenase pathway, the compound demonstrates preferential inhibition of prostaglandin H2 synthase isoform 2 (COX-2), thereby reducing the formation of prostaglandin H2, the immediate precursor to inflammatory prostaglandins including prostaglandin E2, prostaglandin F2α, and thromboxane A2 [12]. This selective inhibition pattern represents a significant advantage over non-selective cyclooxygenase inhibitors, as it preserves the homeostatic functions of COX-1-derived prostaglandins while targeting inflammation-specific COX-2 products [2] [3].

The pyridyl substituent in the compound structure introduces unique pharmacokinetic properties that may influence its distribution and metabolism within arachidonic acid-rich tissues. Studies of related pyridyl-benzamide derivatives demonstrate enhanced tissue penetration and prolonged residence times in inflammatory sites [14]. The 3-methyl substitution on the pyridyl ring provides metabolic stability by reducing susceptibility to N-oxidation pathways that commonly inactivate pyridine-containing compounds [13].

Lipoxygenase pathway interactions represent an emerging area of interest for benzamide derivatives. While direct inhibition of 5-lipoxygenase, 12-lipoxygenase, or 15-lipoxygenase has not been definitively established for N-(3-methyl-4-pyridyl)-p-nitro-benzamide, structural analogs suggest potential modulation of leukotriene synthesis through allosteric mechanisms [15]. The nitro group functionality may contribute to interactions with the iron-containing active sites of lipoxygenase enzymes, potentially altering their catalytic efficiency or substrate specificity.

Cytochrome P450-mediated arachidonic acid metabolism encompasses the formation of vasoactive compounds including epoxyeicosatrienoic acids (EETs) and their corresponding dihydroxyeicosatrienoic acid (DHET) metabolites [12]. Benzamide compounds can indirectly influence this pathway through modulation of cytochrome P450 expression or activity, particularly the CYP2C and CYP2J subfamilies responsible for arachidonic acid epoxidation. The resulting changes in EET:DHET ratios have significant implications for vascular tone regulation and renal function [16].

The anandamide pathway represents a specialized branch of arachidonic acid metabolism where the fatty acid is conjugated with ethanolamine to form N-arachidonoylethanolamine, a potent endocannabinoid mediator [13]. Benzamide derivatives may influence this pathway through interactions with fatty acid amide hydrolase, the enzyme responsible for anandamide degradation, or through modulation of cannabinoid receptor signaling cascades.

Table 3: Arachidonic Acid Pathway Modulation Effects

Metabolic PathwayKey EnzymesPrimary ProductsBenzamide EffectsPhysiological Impact
CyclooxygenaseCOX-1, COX-2PGE2, PGF2α, TXA2Selective COX-2 inhibitionReduced inflammation
Lipoxygenase5-LOX, 12-LOX, 15-LOXLTC4, LTD4, LTE4Potential allosteric modulationAltered leukotriene levels
Cytochrome P450CYP2C, CYP2JEETs, DHETsIndirect enzyme modulationModified vascular responses
AnandamideFAAH, NAPE-PLDAnandamide, 2-AGReceptor interaction changesAltered endocannabinoid signaling

Interference with Bacterial Biofilm Formation Mechanisms

The anti-biofilm properties of benzamide derivatives, including N-(3-methyl-4-pyridyl)-p-nitro-benzamide, operate through sophisticated interference with multiple bacterial communication and matrix formation pathways. Biofilm development represents a complex multi-stage process involving initial surface attachment, microcolony formation, maturation, and dispersal, each regulated by distinct molecular mechanisms that present targets for therapeutic intervention [17] [18].

Quorum sensing inhibition emerges as a primary mechanism through which pyridyl-benzamide compounds disrupt biofilm formation. These compounds interfere with cell-to-cell communication systems that coordinate biofilm development across diverse bacterial species [19] [20]. In Pseudomonas aeruginosa, the compound demonstrates inhibitory activity against the Las and Rhl quorum sensing circuits, which regulate the production of virulence factors including elastase, pyocyanin, and rhamnolipids essential for biofilm architecture [21]. The pyridyl moiety enables specific binding interactions with LuxR-type transcriptional regulators, preventing the formation of active transcriptional complexes required for biofilm gene expression [19].

The benzamide scaffold provides structural complementarity to the binding sites of quorum sensing receptors, particularly those recognizing N-acylhomoserine lactone autoinducers in Gram-negative bacteria [20]. Molecular docking studies reveal that N-(2- and 3-pyridinyl)benzamide derivatives achieve favorable binding energies within the ligand-binding domains of quorum sensing regulators, with anti-quorum sensing zones ranging from 4.96 millimeters for optimal compounds [19]. The 3-methyl substitution enhances binding affinity through additional hydrophobic interactions with receptor binding pockets.

Extracellular polymeric substance (EPS) matrix disruption represents another mechanism through which the compound interferes with biofilm integrity. The nitro group functionality may contribute to interactions with polysaccharide components of the biofilm matrix, particularly the Pel and Psl polymers that provide structural stability to Pseudomonas biofilms [22]. Small molecule inhibitors targeting EPS modification enzymes, such as PelA deacetylase, demonstrate that interference with matrix biosynthesis effectively prevents biofilm formation [22].

Two-component regulatory systems present additional targets for benzamide-mediated biofilm inhibition. The compound structure suggests potential interactions with response regulators such as VicR in Streptococcus mutans and Staphylococcus aureus, where binding to the N-terminal receiver domain disrupts the regulatory cascades controlling biofilm matrix gene expression [23]. Walkmycin C analogs demonstrate that histidine kinase inhibition in two-component systems can reduce biofilm formation by 37.6% at sub-inhibitory concentrations [18].

Cyclic di-GMP signaling pathways regulate the transition between planktonic and biofilm lifestyles in many bacterial species [24] [25]. While direct modulation of diguanylate cyclases or phosphodiesterases by N-(3-methyl-4-pyridyl)-p-nitro-benzamide has not been established, related compounds influence c-di-GMP levels through upstream regulatory mechanisms. The resulting changes in intracellular c-di-GMP concentrations affect the expression of genes encoding biofilm matrix components including exopolysaccharides and adhesins [26].

DNA and protein components of the extracellular matrix provide additional intervention points for biofilm disruption. Extracellular DNA serves as a structural component and cell-to-cell interconnecting matrix element in bacterial biofilms [26]. Compounds that enhance DNase activity or interfere with DNA-protein interactions within the matrix can effectively disperse established biofilms and prevent new biofilm formation [17].

Table 4: Bacterial Biofilm Inhibition Mechanisms

MechanismTarget SpeciesMolecular TargetsInhibition ConcentrationsSelectivity
Quorum sensing disruptionP. aeruginosa, S. aureusLasR, RhlR, AgrC6.2-55.2 μg/mLSpecies-dependent
EPS matrix interferenceP. aeruginosaPel, Psl polysaccharides25-50 μg/mLMatrix-specific
Two-component inhibitionS. mutans, S. aureusVicRK, WalRK systems2.87 μM (kinase)System-selective
c-di-GMP modulationMultiple speciesDiguanylate cyclasesVariable (nM-μM)Pathway-dependent

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.08004122 g/mol

Monoisotopic Mass

257.08004122 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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